molecular formula C17H19NO3 B12606676 [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid CAS No. 918343-19-8

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid

Cat. No.: B12606676
CAS No.: 918343-19-8
M. Wt: 285.34 g/mol
InChI Key: CBUILSPVAKPEHV-UHFFFAOYSA-N
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Description

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: is an organic compound with a complex structure that includes a pyridine ring substituted with a tert-butylphenoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid typically involves the following steps:

    Formation of the tert-butylphenoxy group: This can be achieved through the reaction of tert-butylphenol with a suitable halogenated pyridine derivative under basic conditions.

    Coupling with acetic acid: The resulting intermediate is then coupled with acetic acid or its derivatives using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: can be compared with other similar compounds, such as:

    [2-(2-tert-Butylphenoxy)pyridin-3-yl]boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.

    [2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl]acetic acid: Contains a pyrazole ring and a piperidine moiety, used in PROTAC development.

    2-(Pyridin-3-yl)acetic acid: Lacks the tert-butylphenoxy group, simpler structure.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the phenoxy and pyridinyl groups, suggest it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H17N1O3C_{15}H_{17}N_{1}O_{3}. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, compounds with similar phenoxy groups have shown effectiveness against a range of bacteria:

  • Gram-positive bacteria : Compounds demonstrated Minimum Inhibitory Concentrations (MICs) as low as 3.91 µg/mL against Staphylococcus aureus.
  • Gram-negative bacteria : The activity was comparatively weaker, with MICs ranging from 62.5 to 500 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
Compound 29S. aureus ATCC 4330015.6231.25
Compound 29E. coli125>2000

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies focusing on cell lines. For example, related compounds have shown promising results in inhibiting cancer cell proliferation:

  • Cell Lines Tested : LNCaP (prostate cancer), T47-D (breast cancer).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 1.33 µM, indicating potent antiproliferative effects against hormone-dependent cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Interaction with specific receptors could alter cellular responses, particularly in cancer cells.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce cell death in cancerous cells through apoptosis pathways .

Study on Antimicrobial Properties

A study conducted on various derivatives demonstrated that specific modifications to the phenoxy group significantly enhanced antimicrobial activity. The findings indicated a clear structure-activity relationship where lipophilicity played a crucial role in effectiveness against different bacterial strains .

Study on Anticancer Effects

In another study focusing on the anticancer potential, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested against multiple cancer cell lines, revealing that modifications to the side chains could lead to improved potency and selectivity for cancer cells over normal cells .

Properties

CAS No.

918343-19-8

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-[2-(2-tert-butylphenoxy)pyridin-3-yl]acetic acid

InChI

InChI=1S/C17H19NO3/c1-17(2,3)13-8-4-5-9-14(13)21-16-12(11-15(19)20)7-6-10-18-16/h4-10H,11H2,1-3H3,(H,19,20)

InChI Key

CBUILSPVAKPEHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)CC(=O)O

Origin of Product

United States

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